
Cyclohexanamine, 4,4'-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- involves several steps. One common method includes the reaction of cyclohexanone with 1-bromobutane in the presence of sodium hydroxide to form 1-cyclohexyl-1-butanol. This intermediate is then reacted with 1-bromo-3-methylbutane and sodium hydroxide to form 4-cyclohexyl-4-methylpentan-1-ol. Further reactions with 1-bromo-2-methylpropane and sodium hydroxide yield 4,4’-methylenebis(N-cyclohexyl-N-methylbutan-1-amine). Finally, hydrogenation in the presence of palladium on carbon produces the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminodicyclohexylmethane: Similar in structure and properties, used in similar applications.
Bis(4-aminocyclohexyl)methane: Another closely related compound with comparable uses.
Hexamethylenediamine: Used in polymer production, similar in industrial applications.
Uniqueness
Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- stands out due to its specific molecular structure, which imparts unique properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
70615-16-6 |
|---|---|
Formule moléculaire |
C39H72N4 |
Poids moléculaire |
597.0 g/mol |
Nom IUPAC |
4-[[4-[[4-[[4-[[4-[(4-aminocyclohexyl)methyl]cyclohexyl]amino]cyclohexyl]methyl]cyclohexyl]amino]cyclohexyl]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C39H72N4/c40-34-13-1-28(2-14-34)25-30-5-17-36(18-6-30)42-38-21-9-32(10-22-38)27-33-11-23-39(24-12-33)43-37-19-7-31(8-20-37)26-29-3-15-35(41)16-4-29/h28-39,42-43H,1-27,40-41H2 |
Clé InChI |
ZBYQZOHIYYGOGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC2CCC(CC2)NC3CCC(CC3)CC4CCC(CC4)NC5CCC(CC5)CC6CCC(CC6)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


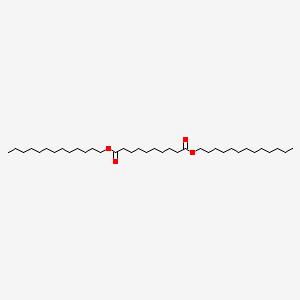


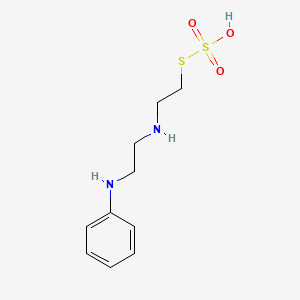
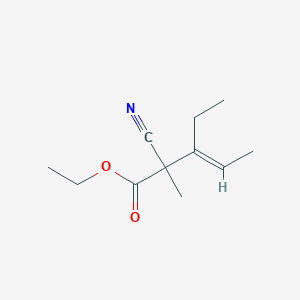
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)


![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

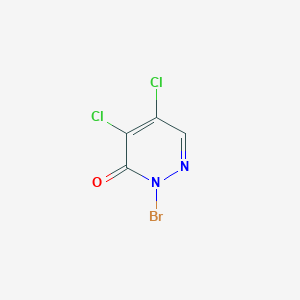
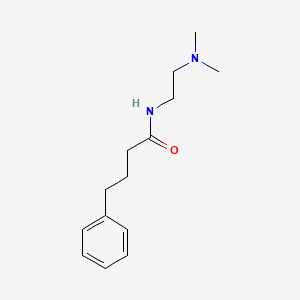
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
